molecular formula C4F6O3 B13967914 2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl Fluoride CAS No. 70411-10-8

2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl Fluoride

Cat. No.: B13967914
CAS No.: 70411-10-8
M. Wt: 210.03 g/mol
InChI Key: VGPBGUZCCILHGR-UHFFFAOYSA-N
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Description

2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride is a fluorinated organic compound with the molecular formula C₄F₆O₃. It is known for its unique chemical structure, which includes a five-membered ring with multiple fluorine atoms, making it highly reactive and useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride typically involves the reaction of tetrafluoroethylene with carbonyl fluoride under controlled conditions. This reaction requires specific catalysts and temperature settings to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of supercritical CO₂ as a solvent, which helps in achieving higher yields and purity. The process is optimized to minimize by-products and ensure the efficient use of raw materials .

Chemical Reactions Analysis

Types of Reactions

2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various fluorinated derivatives, while oxidation and reduction can yield different functionalized compounds .

Scientific Research Applications

2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These atoms create a strong electron-withdrawing effect, making the compound highly electrophilic. This property allows it to interact with various molecular targets, including nucleophiles and electrophiles, leading to diverse chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride stands out due to its specific ring structure and the presence of multiple fluorine atoms, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and precise chemical modifications .

Properties

CAS No.

70411-10-8

Molecular Formula

C4F6O3

Molecular Weight

210.03 g/mol

IUPAC Name

2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride

InChI

InChI=1S/C4F6O3/c5-1(11)2(6)3(7,8)13-4(9,10)12-2

InChI Key

VGPBGUZCCILHGR-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C1(C(OC(O1)(F)F)(F)F)F)F

Origin of Product

United States

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